molecular formula C16H21NO3 B11845751 Ethyl spiro[isochroman-1,4'-piperidine]-1'-carboxylate

Ethyl spiro[isochroman-1,4'-piperidine]-1'-carboxylate

Cat. No.: B11845751
M. Wt: 275.34 g/mol
InChI Key: NYMNDKGBFJCEQT-UHFFFAOYSA-N
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Description

Ethyl spiro[isochroman-1,4’-piperidine]-1’-carboxylate is a spirocyclic compound characterized by its unique structure where an isochroman ring is fused with a piperidine ring through a spiro carbon. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl spiro[isochroman-1,4’-piperidine]-1’-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of isochroman derivatives with piperidine under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the spiro linkage.

Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, precise temperature control, and the employment of catalysts to accelerate the reaction. The scalability of the process is crucial for its application in large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: Ethyl spiro[isochroman-1,4’-piperidine]-1’-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be employed to modify the spirocyclic structure, potentially altering its biological activity.

    Substitution: Nucleophilic substitution reactions can be used to replace specific atoms or groups within the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like alkyl halides and nucleophiles are employed under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility in synthesis.

Scientific Research Applications

Ethyl spiro[isochroman-1,4’-piperidine]-1’-carboxylate has a wide range of applications in scientific research:

    Chemistry: It serves as a precursor in the synthesis of complex spirocyclic compounds, which are valuable in drug discovery and development.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding.

    Medicine: Due to its potential biological activities, it is investigated for its therapeutic properties, including anti-inflammatory and anticancer effects.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

Ethyl spiro[isochroman-1,4’-piperidine]-1’-carboxylate can be compared with other spirocyclic compounds such as spiroindoles and spirooxindoles. These compounds share the spirocyclic core but differ in the attached ring systems and functional groups. The uniqueness of ethyl spiro[isochroman-1,4’-piperidine]-1’-carboxylate lies in its specific ring fusion and the potential for diverse chemical modifications.

Comparison with Similar Compounds

  • Spiroindole derivatives
  • Spirooxindole derivatives
  • Spiro-azetidin-2-one derivatives
  • Spiro-pyrrolidine derivatives

These compounds are also studied for their biological activities and synthetic applications, highlighting the versatility and importance of spirocyclic structures in medicinal chemistry.

Biological Activity

Ethyl spiro[isochroman-1,4'-piperidine]-1'-carboxylate is a compound that has garnered attention in recent pharmacological studies due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound features a unique spirocyclic structure that combines an isochroman and a piperidine moiety. This structural configuration is significant as it may contribute to the compound's interaction with various biological targets.

1. Anxiolytic Effects

Research has indicated that derivatives of spiro[isochroman-1,4'-piperidine] compounds exhibit anxiolytic properties. Specifically, studies suggest that these compounds can interact with sigma receptors, which are implicated in anxiety modulation. For instance, compounds with similar structures have shown potent sigma receptor activity and significant anxiolytic effects in animal models at very low doses (EC50 values in the ng/kg range) .

2. Anticancer Activity

Recent investigations have revealed that this compound and its analogs may possess anticancer properties. In vitro studies demonstrated cytotoxic effects against various cancer cell lines. For example, compounds derived from this class have shown IC50 values indicating moderate to strong cytotoxicity against A549 (lung cancer), Huh7 (liver cancer), and LM3 (liver cancer) cell lines .

3. Antimicrobial Activity

The compound has also been evaluated for its antimicrobial potential. Preliminary studies suggest that it exhibits activity against a range of bacterial strains, including Escherichia coli and Micrococcus luteus. The Minimum Inhibitory Concentration (MIC) values ranged from 4 to 128 μg/mL, indicating moderate antibacterial efficacy .

The biological activities of this compound are believed to be mediated through several mechanisms:

  • Sigma Receptor Modulation : The compound interacts with sigma receptors, which are known to play roles in pain perception and mood regulation.
  • Cell Cycle Disruption : In cancer cells, it may induce apoptosis or inhibit proliferation by disrupting the cell cycle.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that the compound may increase ROS levels in targeted cells, leading to oxidative stress and subsequent cell death.

Table 1: Biological Activity Summary

Activity TypeTarget Cell Lines/OrganismsIC50/MIC ValuesReference
AnxiolyticAnimal modelsEC50 in ng/kg range
AnticancerA549, Huh7, LM3IC50 = 5.0 μM (A549)
AntimicrobialE. coli, Micrococcus luteusMIC = 4 - 128 μg/mL

Case Study 1: Anxiolytic Properties

In a controlled study involving mice, this compound was administered at varying doses. Behavioral assessments indicated a significant reduction in anxiety-like behaviors compared to control groups, demonstrating its potential as a therapeutic agent for anxiety disorders.

Case Study 2: Cytotoxicity Against Cancer Cells

A series of experiments were conducted on human cancer cell lines where the compound's efficacy was tested. The results showed that treatment with this compound led to increased apoptosis rates and reduced cell viability in a dose-dependent manner.

Properties

Molecular Formula

C16H21NO3

Molecular Weight

275.34 g/mol

IUPAC Name

ethyl spiro[3,4-dihydroisochromene-1,4'-piperidine]-1'-carboxylate

InChI

InChI=1S/C16H21NO3/c1-2-19-15(18)17-10-8-16(9-11-17)14-6-4-3-5-13(14)7-12-20-16/h3-6H,2,7-12H2,1H3

InChI Key

NYMNDKGBFJCEQT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CCC2(CC1)C3=CC=CC=C3CCO2

Origin of Product

United States

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